5-(3-Pentyl)tetrazole

Übersicht

Beschreibung

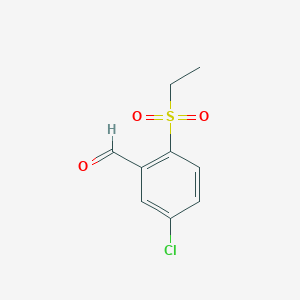

5-(3-Pentyl)tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and stability .

Synthesis Analysis

The synthesis of tetrazole derivatives, including this compound, can be approached using eco-friendly methods . These methods often involve the use of water as a solvent, moderate conditions, non-toxic substances, easy extractions, and low cost, resulting in good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles, such as this compound, is the [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazoles, including this compound, have a planar structure that favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization . This property is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles, including this compound, can undergo various chemical reactions. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .Physical And Chemical Properties Analysis

Tetrazoles, including this compound, are crystalline and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are stable over a wide pH range and are also stable to various oxidizing and reducing agents .Wissenschaftliche Forschungsanwendungen

Application in Antidiabetic Research

5-(3-Pentyl)tetrazole derivatives have been explored for their potential as antidiabetic agents. Kees et al. (1995) investigated new acidic azoles as potential antidiabetic agents, noting that 5-alkyl-4-(arylmethyl)pyrazol-3-ones demonstrated promising glucose-lowering activity in diabetic mice. These findings suggest the potential utility of these compounds, including this compound, in the development of new antidiabetic medications (Kees et al., 1995).

Application in Neuroprotection

A study by Neufeld et al. (2002) demonstrated the neuroprotective effects of a prodrug of a selective inhibitor of inducible nitric oxide synthase, L-N6-(1-iminoethyl)lysine 5-tetrazole amide, in a rat model of glaucoma. This compound completely prevented the loss of retinal ganglion cells in eyes with chronic, moderately elevated intraocular pressure, highlighting the potential of this compound derivatives in neuroprotective therapies (Neufeld et al., 2002).

Application in Cardiovascular Research

Research by Hashimoto et al. (1998) on a novel AT1-receptor antagonist, 606A, which has a tetrazole moiety similar to this compound, demonstrated positive effects on hypertension-related complications. The compound not only lowered blood pressure but also protected against cardiac, renal, and vascular complications in hypertensive rats, indicating the potential of tetrazole derivatives in treating cardiovascular diseases (Hashimoto et al., 1998).

Wirkmechanismus

Target of action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are often used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . .

Mode of action

The mode of action of tetrazoles generally involves their interaction with biological targets. For example, some tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 . .

Biochemical pathways

Tetrazoles can affect various biochemical pathways due to their diverse biological activities. They have been found to exhibit antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .

Pharmacokinetics

The pharmacokinetics of tetrazoles can vary depending on their specific structure. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . .

Safety and Hazards

Tetrazoles, including 5-(3-Pentyl)tetrazole, can pose safety hazards. They can burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .

Zukünftige Richtungen

Tetrazoles, including 5-(3-Pentyl)tetrazole, have attracted much attention in medicinal chemistry . They are currently actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . Future research may focus on developing more efficient and eco-friendly methods for their synthesis, as well as exploring their potential applications in various fields .

Biochemische Analyse

Biochemical Properties

5-(3-Pentyl)tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways of other substrates. Additionally, this compound has been shown to interact with receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators . Moreover, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, leading to their inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are diminished or reversed at higher concentrations. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, where this compound acts as an inhibitor . This inhibition can affect the metabolism of other compounds that are substrates for cytochrome P450 enzymes. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular binding partners .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production .

Eigenschaften

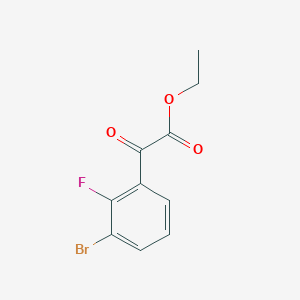

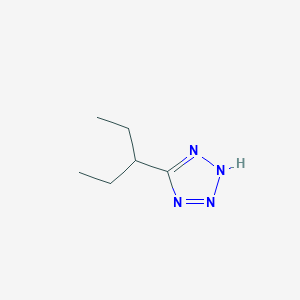

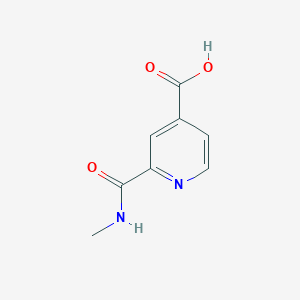

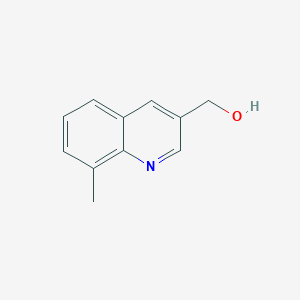

IUPAC Name |

5-pentan-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSGPKPFURBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)

![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)

![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)